Methyl 4-(2-((2-hydroxyheptyl)thio)-4-oxo-3(4H)-quinazolinyl)benzeneacetate
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Overview
Description
Methyl 2-(4-(2-((2-hydroxyheptyl)thio)-4-oxoquinazolin-3(4H)-yl)phenyl)acetate is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a hydroxyheptyl thioether side chain, and a methyl ester group. Quinazolinone derivatives are known for their diverse biological activities, making this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(2-((2-hydroxyheptyl)thio)-4-oxoquinazolin-3(4H)-yl)phenyl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Thioether Side Chain: The hydroxyheptyl thioether side chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinazolinone core is replaced by the hydroxyheptyl thiol.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(2-((2-hydroxyheptyl)thio)-4-oxoquinazolin-3(4H)-yl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyheptyl thioether side chain can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Ammonia, primary amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazolinones
Substitution: Amides, ester derivatives
Scientific Research Applications
Methyl 2-(4-(2-((2-hydroxyheptyl)thio)-4-oxoquinazolin-3(4H)-yl)phenyl)acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(2-((2-hydroxyheptyl)thio)-4-oxoquinazolin-3(4H)-yl)phenyl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxyheptyl thioether side chain may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Methyl 2-(4-(2-((2-hydroxyheptyl)thio)-4-oxoquinazolin-3(4H)-yl)phenyl)acetate can be compared with other quinazolinone derivatives, such as:
2-(4-(2-((2-hydroxyheptyl)thio)-4-oxoquinazolin-3(4H)-yl)phenyl)acetic acid: Similar structure but lacks the methyl ester group.
4-(2-((2-hydroxyheptyl)thio)-4-oxoquinazolin-3(4H)-yl)benzoic acid: Similar structure but has a benzoic acid group instead of the phenylacetic acid moiety.
6-(2′S-hydroxy-1′-heptyl)-4-hydroxy-3-methyl-2H-pyran-2-one: Contains a hydroxyheptyl side chain but has a different core structure.
Properties
CAS No. |
102038-09-5 |
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Molecular Formula |
C24H28N2O4S |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
methyl 2-[4-[2-(2-hydroxyheptylsulfanyl)-4-oxoquinazolin-3-yl]phenyl]acetate |
InChI |
InChI=1S/C24H28N2O4S/c1-3-4-5-8-19(27)16-31-24-25-21-10-7-6-9-20(21)23(29)26(24)18-13-11-17(12-14-18)15-22(28)30-2/h6-7,9-14,19,27H,3-5,8,15-16H2,1-2H3 |
InChI Key |
KIQAINAQPGGBSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)CC(=O)OC)O |
Origin of Product |
United States |
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